Product packaging for Deoxylimonin(Cat. No.:)

Deoxylimonin

Cat. No.: B10825033
M. Wt: 454.5 g/mol
InChI Key: QUTATOGBENCRSS-JWLOEITESA-N
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Description

Deoxylimonin is a natural tetracyclic triterpenoid limonoid that serves as a key intermediate and precursor for the semi-synthesis of novel bioactive compounds . Recent medicinal chemistry research has focused on chemically modifying the structure of this compound to develop new therapeutic agents. Studies have shown that certain synthetic derivatives of this compound exhibit promising pharmacological profiles in preliminary research models . For example, one study discovered that a this compound δ-lactam derivative demonstrated favorable anti-inflammatory and antinociception (pain-blocking) efficacy in mouse models . The anti-inflammatory effect of this promising derivative may be attributed to the downregulation of cyclooxygenase-2 (COX-2) expression and the suppression of prostaglandin E2 (PGE2) formation . Another study developed a practical synthetic route to create amino derivatives of this compound, which were effective mitigators against inflammation and nociception, with some analogs displaying a capacity superior to that of the reference drug indomethacin in the first two hours of testing . This compound is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30O7 B10825033 Deoxylimonin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R,7S,10R,13R,18R,19R)-18-(furan-3-yl)-9,9,13,19-tetramethyl-4,8,17-trioxapentacyclo[11.8.0.02,7.02,10.014,19]henicos-14-ene-5,12,16-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O7/c1-23(2)16-9-18(27)25(4)15(26(16)13-31-20(28)11-19(26)33-23)5-7-24(3)17(25)10-21(29)32-22(24)14-6-8-30-12-14/h6,8,10,12,15-16,19,22H,5,7,9,11,13H2,1-4H3/t15-,16-,19-,22-,24+,25+,26+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUTATOGBENCRSS-JWLOEITESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(=O)C3(C(C24COC(=O)CC4O1)CCC5(C3=CC(=O)OC5C6=COC=C6)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3[C@](C1=CC(=O)O[C@H]2C4=COC=C4)(C(=O)C[C@@H]5[C@@]36COC(=O)C[C@@H]6OC5(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Distribution of Deoxylimonin

Plant Families and Genera as Deoxylimonin (B7765825) Sources

This compound belongs to the broad family of limonoids, which are predominantly found in plants belonging to the Rutaceae and Meliaceae families researchgate.netresearchgate.netjst.go.jpucc.edu.ghresearchgate.net. Within these families, citrus species (genus Citrus) are particularly noted as rich sources of this compound biosynth.com. Research has identified this compound in various citrus fruits, including lemons and oranges biosynth.com. More specifically, the seeds of Citrus aurantium (sour orange) have been reported to contain this compound jst.go.jp, as have the seeds of Citrus paradisi (grapefruit) medchemexpress.comglpbio.com. The presence of this compound underscores the importance of the Rutaceae family as a primary reservoir for this compound.

Tissue-Specific Distribution of this compound within Plants

Limonoids, including this compound, exhibit a characteristic distribution pattern within citrus plants. They are primarily concentrated in the seeds and peel tissues of citrus fruits nih.govresearchgate.netjst.go.jpnih.govresearchgate.net. While this compound, as a limonoid aglycone, is found predominantly in these parts, its corresponding glucoside forms are more abundant in the juice sac jst.go.jp. Studies on sour orange seeds, for instance, have quantified limonoids, with this compound being among those identified jst.go.jp. Although the precise distribution of this compound in other plant tissues like leaves or stems is less detailed in the available literature, it is understood that limonoid aglycones in germinating seeds and seedlings may also be partly derived from synthesis in stem and root tissues jst.go.jp.

Quantitative Variations of this compound Across Different Plant Sources

Furthermore, seasonal variations are a well-documented phenomenon for plant secondary metabolites, influenced by factors like temperature, rainfall, and UV radiation nih.govijpbs.com. Although direct quantitative data on the seasonal variation of this compound is not explicitly provided, it is reasonable to infer that its accumulation would also be subject to these environmental influences ijpbs.com. Generally, in citrus fruits, limonoid aglycones like this compound are found in higher concentrations in seeds compared to their peels or juices cirad.fr. For instance, 'Kinnow' mandarin seeds contain significantly higher levels of limonin (B1675406) (a related limonoid) than its peel or juice, suggesting a similar pattern for this compound cirad.fr.

Data Table: Plant Families and Sources of this compound

Plant FamilyGenus/SpeciesPlant Part(s)Key FindingsCitations
RutaceaeCitrus spp. (e.g., Lemon, Orange)Fruit, SeedPrimary source of this compound. biosynth.com
RutaceaeCitrus aurantium (Sour Orange)SeedReported to contain this compound. jst.go.jp
RutaceaeCitrus paradisi (Grapefruit)SeedIdentified as a source of this compound. medchemexpress.comglpbio.com
Meliaceae(General mention)VariousKnown family rich in limonoids, including this compound. researchgate.netresearchgate.netjst.go.jpucc.edu.ghresearchgate.net

Data Table: General Tissue Distribution of Limonoid Aglycones (including this compound) in Citrus Fruits

Citrus Fruit TissuePredominant Limonoid FormPresence of this compound (as aglycone)NotesCitations
SeedsAglyconesHighLimonoid aglycones are predominantly found in seeds. nih.govresearchgate.netjst.go.jpnih.gov
PeelAglyconesSignificantPeel tissues also contain notable amounts of limonoid aglycones. nih.govresearchgate.netnih.gov
Juice SacGlucosidesLow (as aglycone)Juice sacs primarily contain water-soluble limonoid glucosides, with lower concentrations of aglycones. jst.go.jp

List of Compounds Mentioned:

this compound

Limonin

Nomilin (B1679832)

Obakunone

Limonin glucoside

Nomilin glucoside

Obacunone glucoside

Deacetyl nomilin

Ichangin

Limonol

Limonin methoxime

Citrolin

Deoxylimonol

Limonyl acetate (B1210297)

Deacetynomilinic acid glucoside

Nomilinic acid glucoside

Isoobacunoic acid

Isoobacunoic acid glucoside

Prieurianin

Gedunin

Deoxylimonin Biosynthesis and Metabolism Research

Precursor Compounds and Initial Biosynthetic Steps of Limonoids

The biosynthesis of citrus limonoids, including deoxylimonin (B7765825), originates from fundamental isoprenoid building blocks derived from the acetate-mevalonate (MVA) pathway. This pathway begins with acetyl-CoA, which is converted into mevalonic acid, a key intermediate. Through a series of enzymatic steps, mevalonic acid leads to the formation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon precursors for isoprenoids vdoc.pubcirad.frresearchgate.netscribd.comresearchgate.netcore.ac.uk.

These C5 units are sequentially condensed to form farnesyl pyrophosphate (FPP), a C15 compound. Two molecules of FPP then combine to produce squalene, a C30 linear triterpenoid (B12794562). Squalene serves as the direct precursor for a vast array of triterpenoids, including the complex structures of citrus limonoids cirad.frscribd.com. Radioactive tracer studies have indicated that nomilin (B1679832) is likely the primary precursor for most limonoids synthesized in the phloem region of citrus stems. From the stem, nomilin is translocated to other tissues, such as leaves, fruits, and seeds, where further transformations into various limonoids occur vdoc.pubresearchgate.netresearchgate.net. This compound itself is identified as a limonoid, sometimes described chemically as 14,15-deepoxy-14,15-didehydrolimonoic acid, di-δ-lactone cirad.fr.

Enzymatic Pathways in this compound Formation

The transformation of precursor molecules into specific limonoids like this compound involves a sophisticated network of enzymes. Two key enzymes identified in citrus limonoid metabolism are Limonoid-A-Ring Lactone Hydrolase (LLH) and Limonoid 17-β-D Glucosyltransferase (LGT) vdoc.pubcirad.fr.

Limonoid-A-Ring Lactone Hydrolase (LLH) Investigations

Limonoid-A-Ring Lactone Hydrolase (LLH) is known to play a role in the conversion of Limonoate A-ring lactone (LARL) into limonin (B1675406), particularly under acidic conditions prevalent during fruit processing or in early to mid-stage developing fruit vdoc.pubcirad.fr. While LARL is a non-bitter precursor, its conversion to the bitter limonin contributes to the delayed bitterness in citrus juices cirad.frresearchgate.net. Research into LLH is ongoing, with information on its characterization being less extensive compared to LGT vdoc.pubcirad.fr. Minor limonoids, including this compound and deoxylimonoate, have been suggested to arise from LARL, although these conversions are considered minor pathways cirad.fr.

Limonoid 17-β-D Glucosyltransferase (LGT) Studies

Limonoid 17-β-D Glucosyltransferase (LGT) is a crucial enzyme in citrus fruits, responsible for attaching a glucose moiety to limonoid aglycones, thereby converting bitter compounds into non-bitter glucosides vdoc.pubcirad.frresearchgate.net. LGT is recognized as a single enzyme capable of glycosylating various limonoid aglycones, such as nomilin, obacunone, and ichangin, into their respective glucopyranosides vdoc.pubcirad.fr. This enzymatic activity is vital for the natural debittering process during fruit maturation and has been explored for metabolic engineering to produce citrus varieties with reduced bitterness and enhanced beneficial properties vdoc.pubcirad.frresearchgate.netresearchgate.net. LGT genes have been successfully isolated from several Citrus species, providing a basis for understanding its role in limonoid metabolism vdoc.pubresearchgate.net.

Microbial and Plant-Based this compound Degradation Studies

Beyond their endogenous synthesis and modification, limonoids, including this compound, can also be subject to degradation by both plant and microbial enzymes. This catabolic activity is important for the breakdown of these compounds in the environment and within biological systems.

This compound Hydrolase Characterization from Microorganisms

Microorganisms possess diverse enzymatic capabilities for metabolizing complex organic compounds. Specific enzymes have been identified that can degrade limonoids. For instance, this compound hydrolase, isolated from Pseudomonas 329-18, catalyzes the conversion of this compound into deoxylimonic acid cirad.fr. Other microorganisms, such as Arthrobacter globiformis and Corynebacterium fascians, are known to metabolize limonin, utilizing it as a carbon source through various pathways cirad.fr. While the characterization of this compound hydrolase from Pseudomonas is noted, detailed studies on the characterization of other specific this compound-degrading enzymes from various microbial sources are less extensively documented in the provided literature.

Isolation and Purification Methodologies for Deoxylimonin

Extraction Techniques from Biological Matrices

Deoxylimonin (B7765825), like other limonoids, is predominantly found in citrus fruits, with seeds being a particularly rich source. The initial step involves extracting these compounds from the plant material.

Biological Matrices: Citrus seeds are the primary biological matrices from which this compound and other limonoids are extracted. mdpi.comresearchgate.netnih.govznaturforsch.comnih.govgoogle.comcnif.cnmdpi.com

Solvents: Due to the generally low polarity of limonoid aglycones like this compound, organic solvents such as dichloromethane (B109758), ethyl acetate (B1210297), acetone, and hexane (B92381) are commonly employed for their extraction. mdpi.comnih.gov For more polar derivatives, such as limonoid glucosides, polar solvents like methanol (B129727) or water are utilized. mdpi.com Hydrotropic solvents, such as aqueous solutions of sodium cumene (B47948) sulphonate, have also been developed for the simultaneous extraction of both aglycones and glucosides from citrus seeds. nih.govznaturforsch.com

Extraction Methods: Standard extraction methods include solid-liquid extraction, often employing reflux or Soxhlet apparatus. mdpi.comresearchgate.netnih.gov Ultrasound-assisted extraction (UAE) has also emerged as an efficient technique for extracting limonoids. cnif.cn Hydrotropic extraction offers a single-step approach for extracting both polar and non-polar limonoids. nih.govznaturforsch.com

Optimizing extraction parameters is crucial for maximizing the yield and efficiency of this compound recovery. Key parameters that are typically adjusted include solvent type, temperature, extraction time, solid-liquid ratio, and solvent concentration.

Acetone Extraction of Limonoids from Pummelo Seeds: One study optimized the extraction of limonoids from pummelo seeds using acetone. The optimal conditions determined were an extraction time of 4.62 hours, an extraction temperature of 78.94 °C, and a solvent volume of 89.68 mL of acetone, resulting in a limonoid yield of 11.52 mg/g. nih.gov

Deep Eutectic Solvent (DES) Extraction: For citrus seeds, an optimized extraction process using a deep eutectic solvent (choline chloride:formic acid in a 1:4 molar ratio) involved a water content of 12% (v/v), a liquid-solid ratio of 10 (mL:g), an extraction temperature of 60 °C, and an extraction time of 34 minutes, yielding 13.87 mg/g of limonin (B1675406). cnif.cn

Ultrasound-Assisted Extraction (UAE): While specific optimization data for this compound via UAE is limited in the reviewed literature, UAE has been shown to enhance the recovery of phenolic compounds from citrus by-products by up to 60% compared to conventional maceration, indicating its potential for improving limonoid extraction efficiency. mdpi.com

Table 1: Optimized Extraction Parameters for Limonoids from Citrus Sources

ParameterPummelo Seeds (Acetone)Citrus Seeds (DES*)
Solvent AcetoneDES (Choline Chloride:Formic Acid 1:4)
Extraction Time 4.62 h34 min
Extraction Temperature 78.94 °C60 °C
Solvent Volume/Ratio 89.68 mL10 mL:g (Liquid-Solid Ratio)
Other Parameters N/A12% Water Content
Reported Yield 11.52 mg/g (Limonoids)13.87 mg/g (Limonin)

*DES: Deep Eutectic Solvent

Chromatographic Separation Strategies

Following extraction, crude extracts containing this compound are subjected to chromatographic techniques to isolate and purify the target compound. The primary methods employed include column chromatography, flash chromatography, and preparative High-Performance Liquid Chromatography (HPLC).

Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a foundational technique for the initial purification of limonoids.

Stationary Phase: Silica gel is the most commonly used stationary phase for limonoid separation. mdpi.comnih.govedubirdie.comlongdom.orgorgchemboulder.com Alumina has also been utilized. mdpi.com

Mobile Phase: Solvent systems typically involve mixtures of less polar and more polar solvents, such as hexane/acetone or dichloromethane/isopropanol, often applied as a gradient to achieve separation based on polarity differences. nih.govorgchemboulder.comresearchgate.net

Principle: This technique relies on the differential adsorption of compounds onto the stationary phase and their differential solubility in the mobile phase. edubirdie.comorgchemboulder.combiotage.commetwarebio.com

Preparative HPLC is employed for the final purification of compounds, offering higher resolution and purity compared to traditional column chromatography.

Objective: To isolate and purify valuable compounds, including this compound, to a high degree of purity. warwick.ac.uk

Application: It serves as a subsequent purification step after initial chromatographic separation, enabling the isolation of compounds that are difficult to separate by other means. mdpi.com Reversed-phase C18 columns are often used for purifying related limonoid glucosides. researchgate.net

Challenges: Preparative HPLC is generally more expensive and time-consuming than other methods, and obtaining large quantities of compounds can be challenging even with repeated purification cycles. mdpi.comwarwick.ac.uk

Flash chromatography is a rapid and efficient variant of column chromatography that utilizes pressure to accelerate solvent flow, thereby reducing separation time.

Principle: It operates by passing a solvent through a column packed with an adsorbent (typically silica gel) under moderate pressure, facilitating faster separation based on polarity. longdom.orgbiotage.comphenomenex.comchromtech.com

Application: Widely used for purifying natural products and synthetic compounds, flash chromatography has been successfully applied to separate limonoid glucosides, achieving high purity (e.g., 93% for closely eluting glucosides) using reversed-phase C-18 columns and gradient solvent systems. edubirdie.comresearchgate.netbiotage.com

Advanced Analytical Techniques for Deoxylimonin Characterization and Quantification

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of complex organic molecules like deoxylimonin (B7765825). researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework. uobasrah.edu.iq The process typically involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. While specific, complete NMR data for this compound is dispersed across specialized literature, the characterization of related limonoids confirms the utility of these methods. researchgate.netresearchgate.net

2D NMR Experiments: To assemble the complete structure, 2D NMR experiments are crucial. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, helping to establish spin systems and connect adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms, assigning specific protons to their corresponding carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule. nih.gov

The combined interpretation of these spectra allows for the unambiguous assignment of all proton and carbon signals, confirming the this compound structure. nih.gov

Table 1: Representative NMR Spectroscopic Techniques for this compound Elucidation

Experiment Type Information Obtained Relevance to this compound Structure
¹H NMR Chemical shift, integration (proton count), and multiplicity (splitting patterns) of protons. Defines the proton environment and connectivity.
¹³C NMR Number and chemical environment of carbon atoms. Reveals the complete carbon framework.
COSY Shows coupling between adjacent protons (¹H-¹H). Helps trace out the hydrogen framework within rings and side chains.
HSQC Correlates protons with their directly attached carbons (¹H-¹³C). Assigns specific protons to their corresponding carbons.
HMBC Shows long-range (2-3 bond) correlations between protons and carbons. Connects different structural fragments to build the complete molecular structure.

| NOESY | Identifies protons that are close in space, regardless of bond connectivity. | Determines the relative stereochemistry and conformation of the molecule. |

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of this compound and providing structural information through fragmentation analysis. longdom.org Soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used for analyzing limonoids, as they can generate intact molecular ions with minimal fragmentation. nih.gov

Tandem mass spectrometry (MS/MS) is particularly valuable for structural confirmation. nih.gov In this technique, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. nih.gov The resulting fragmentation pattern is a unique "fingerprint" of the molecule. longdom.orglibretexts.org Analysis of the mass-to-charge (m/z) ratios of these fragments provides significant structural information, such as the loss of specific functional groups or cleavages within the ring systems, which helps to confirm the identity of this compound and differentiate it from other structurally similar limonoids like limonin (B1675406) or nomilin (B1679832). nih.gov For instance, the fragmentation of limonoid aglycones can reveal details about the presence of methyl groups and oxygenated ring structures. nih.gov

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecular ion and its fragments, which further increases the confidence in the identification.

Table 2: Mass Spectrometry Data Interpretation for this compound

MS Technique Parameter Measured Information Provided
ESI-MS / APCI-MS Mass-to-charge (m/z) ratio of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺). Confirms the molecular weight of this compound.
MS/MS (CID) m/z ratios of fragment ions. Provides a characteristic fragmentation pattern used for structural confirmation and differentiation from isomers. lew.ro

| HRMS | Highly accurate m/z measurement. | Determines the elemental composition of the parent molecule and its fragments. |

Chromatographic Quantification Techniques

Chromatographic methods are essential for separating this compound from complex mixtures, such as plant extracts, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a widely used, robust, and reliable method for the quantification of limonoids, including this compound. nih.gov The separation is typically achieved using a reversed-phase column, such as a C18 column. nih.gov

The mobile phase usually consists of a mixture of an aqueous solvent (often containing an acid like formic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). mdpi.com The components of the mixture are separated based on their differing affinities for the stationary phase and the mobile phase. This compound is detected as it elutes from the column by a UV detector set at a specific wavelength where the compound absorbs light, which for limonoids is often in the range of 210 nm. nih.gov

Quantification is achieved by creating a calibration curve using standards of known this compound concentrations. mdpi.com The area of the chromatographic peak corresponding to this compound in a sample is measured and compared to the calibration curve to determine its concentration. researchgate.net

Table 3: Typical HPLC-UV Method Parameters for Limonoid Analysis

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient or isocratic elution with Acetonitrile/Water mixture (often with formic acid)
Flow Rate ~1.0 mL/min
Detection UV detector at ~210 nm

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile and thermally stable compounds. longdom.org It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. amanote.com However, this compound is a large, non-volatile, and thermally labile triterpenoid (B12794562), making it unsuitable for direct analysis by GC-MS without chemical modification.

While GC-MS is excellent for analyzing more volatile components of citrus extracts, such as monoterpenes like d-limonene, its application to complex limonoids like this compound is limited. nih.govnih.gov A derivatization step to create a more volatile and thermally stable version of the molecule would be required, but this adds complexity to the sample preparation and is not a commonly reported method for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) represent the state-of-the-art for the sensitive and selective quantification of this compound, especially at trace levels in complex biological or food matrices. mdpi.com This technique couples the powerful separation of HPLC with the highly specific and sensitive detection of mass spectrometry. researchgate.net

The chromatographic separation principles are similar to those of HPLC-UV. However, instead of a UV detector, the eluent from the column is directed into the ion source of a mass spectrometer. youtube.com This approach offers significant advantages over HPLC-UV:

Higher Sensitivity: LC-MS can detect much lower concentrations of this compound, often in the parts-per-billion (ppb) range. researchgate.netyoutube.com

Higher Specificity: Detection is based on the specific mass-to-charge ratio of the molecule, which eliminates interference from other co-eluting compounds that might absorb at the same UV wavelength.

Structural Confirmation: The mass spectrometer provides molecular weight and fragmentation data, simultaneously confirming the identity of the peak being quantified. nih.gov

For quantitative analysis, LC-MS/MS is often operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored, providing exceptional selectivity and accuracy. longdom.org

Method Validation in this compound Analysis

Method validation is a critical process in analytical chemistry that provides documented evidence that a specific method is suitable for its intended purpose. scispace.com For the analysis of this compound, this involves a series of experiments to verify its performance characteristics, ensuring that the data generated is reliable, accurate, and reproducible. gavinpublishers.com The validation process, often following guidelines from the International Council for Harmonisation (ICH), assesses several key parameters to confirm the method's suitability for quantifying this compound in various samples. scispace.com

Specificity Assessment in Complex Matrices

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present. researchgate.net When analyzing this compound, which is often extracted from complex natural product matrices like citrus seeds or fruits, specificity is paramount. These matrices contain a multitude of structurally similar limonoids and other phytochemicals that could potentially interfere with the analytical signal.

To establish specificity, a common approach involves high-performance liquid chromatography (HPLC). The analysis compares the chromatograms of a blank matrix (containing all components except this compound), the matrix spiked with this compound, and a this compound standard. The method is considered specific if the this compound peak is well-resolved from other peaks in the chromatogram, and the blank sample shows no interfering peaks at the retention time of this compound.

Further confirmation is often achieved using photodiode array (PDA) or diode-array detection (DAD), which allows for the comparison of the UV-Vis spectrum of the this compound peak in the sample to that of a pure standard. Peak purity analysis can be performed to ensure the chromatographic peak is attributable to a single compound. For even higher confidence, especially in regulatory environments, HPLC coupled with mass spectrometry (MS) can be employed to confirm the identity of the peak based on its mass-to-charge ratio (m/z). tentamus-pharma.co.uk

Linearity and Range Determination

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. jddtonline.info The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. globalresearchonline.netgmpsop.com

Establishing linearity for this compound quantification typically involves preparing a series of at least five to six standard solutions of known concentrations. researchgate.netjddtonline.info These standards are then analyzed, and the instrumental response (e.g., peak area from an HPLC-UV chromatogram) is plotted against the corresponding concentration. The data is then subjected to linear regression analysis.

The relationship between concentration and response is typically evaluated by the following parameters:

Correlation Coefficient (r or r²): A value close to 1.0 (e.g., >0.99) indicates a strong linear relationship.

Slope of the Regression Line: This represents the change in response per unit change in concentration.

Y-intercept: In an ideal scenario, the y-intercept should be close to zero, indicating no significant instrumental response in the absence of the analyte.

The analytical range is determined as the concentration span over which the method remains linear, accurate, and precise. gmpsop.com For an assay of a substance, this range is often recommended to be 80% to 120% of the target concentration. globalresearchonline.netgmpsop.com

Table 1: Example Linearity Data for this compound Quantification by HPLC-UV

Concentration (µg/mL)Peak Area (Arbitrary Units)
5.0125,340
10.0251,150
25.0628,900
50.01,255,800
75.01,884,550
100.02,510,200

Regression Analysis Results:

  • Regression Equation: y = 25085x + 1250
  • Correlation Coefficient (r²): 0.9998
  • Limit of Quantitation Studies

    The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. researchgate.netnih.gov Unlike the Limit of Detection (LOD), which is the lowest concentration that can be detected, the LOQ represents the lowest level at which a reliable quantitative measurement can be made. loesungsfabrik.dewikipedia.org This parameter is particularly important for determining trace amounts of this compound or its related impurities.

    Several methods are commonly used to determine the LOQ:

    Signal-to-Noise Ratio (S/N): This approach can only be applied to analytical procedures that exhibit baseline noise, such as chromatography. loesungsfabrik.de The LOQ is typically established at a concentration where the signal-to-noise ratio is 10:1. d-nb.info

    Standard Deviation of the Response and the Slope: The LOQ can be calculated from the calibration curve using the formula: LOQ = 10 * (σ / S), where σ is the standard deviation of the y-intercepts of regression lines or the standard deviation of blank sample responses, and S is the slope of the calibration curve. researchgate.net

    Visual Examination: A series of samples with known low concentrations of this compound are analyzed to visually establish the minimum level at which the analyte can be quantified with acceptable accuracy and precision. loesungsfabrik.de

    Table 2: Common Methods for LOQ Determination

    MethodDescriptionCommon Acceptance Criterion
    Signal-to-Noise RatioComparison of the mean signal from samples with low analyte concentrations to the background noise.S/N ≥ 10
    Standard Deviation (SD) and SlopeCalculation based on the standard deviation of the blank or intercept and the slope of the calibration curve.LOQ = 10 * (σ / S)

    Evaluation of Structurally Related Impurities

    Structurally related impurities are compounds with a chemical structure similar to the active substance, which may arise during synthesis, purification, or degradation. tentamus-pharma.co.uk In the context of this compound, these can include other limonoids naturally present in the source material or degradation products formed during extraction and storage. The analysis and control of these impurities are critical as they can affect the quality and efficacy of the final product. researchgate.net

    The evaluation of these impurities requires high-resolution analytical techniques.

    High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These techniques are the cornerstone for separating this compound from its structurally related analogues. Method development focuses on optimizing the mobile phase, column chemistry, and gradient elution to achieve baseline separation of all relevant compounds.

    Mass Spectrometry (MS): Coupling liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for the identification and structural elucidation of unknown impurities, even at trace levels. tentamus-pharma.co.uk High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, allowing for the determination of elemental compositions.

    Forced degradation studies are often performed to intentionally degrade this compound under various stress conditions (e.g., acid, base, oxidation, heat, light). The resulting degradation products are then analyzed to develop and validate a stability-indicating analytical method that can separate and quantify this compound in the presence of its potential impurities and degradants.

    Compound Reference Table

    Deoxylimonin Derivatives and Synthetic Strategies

    Chemical Modification Approaches for Deoxylimonin (B7765825)

    Chemical synthesis enables the diversification of the this compound portfolio, allowing for the creation of novel compounds that can be investigated for their therapeutic potential. nih.gov Key approaches involve targeted modifications of the A-ring and the C-7 position, employing specific organic reactions to introduce new functional groups and alter the molecule's conformation.

    The A-ring of this compound is a common target for chemical derivatization. A practical synthetic route has been developed to convert this compound into corresponding amino derivatives. nih.govrsc.org This multi-step process leads to the formation of open A-ring amino this compound analogues. nih.gov Further modifications on the A-ring have resulted in the generation of 28 structurally characterized derivatives, including a notable this compound analog featuring a 3,4-dimethoxyphenylethyl moiety substituted δ-lactam in the A-ring. nih.gov These modifications are significant as they can lead to the discovery of derivatives with improved pharmacological profiles. nih.govnih.gov

    The cyclic triterpenoid (B12794562) structure of limonoids, which includes a ketone group at the C-7 position in the related compound limonin (B1675406), makes this site amenable to chemical alteration. nih.gov While extensive research has been conducted on the broader class of limonoids, specific examples in the available literature highlight the modification of limonin. For instance, tertiary amines have been added to the C-7 position of the B-ring in limonin to produce new derivatives. nih.gov This strategy demonstrates the potential for creating structural diversity in the limonoid skeleton, although specific applications of this technique to this compound are not as extensively detailed in the provided research.

    The Mitsunobu reaction is a powerful tool in organic synthesis for achieving the stereochemical inversion of alcohols through nucleophilic substitution. nih.gov In the context of this compound, this procedure has been effectively employed for ring closure. nih.govrsc.org this compound analogs bearing an open A-ring structure can be converted into their conformationally restrained cyclic amino counterparts using this method. nih.gov

    The reaction typically involves treating the open-ring derivative with reagents such as diethyl azodicarboxylate (DEAD) and triphenylphosphine. nih.gov For example, this compound analogs II-5a and II-5b were successfully transformed into the closed-ring products II-6a and II-6b. nih.govmdpi.com However, the success of the Mitsunobu cyclization can be influenced by steric hindrance; bulkier groups, such as a phenethylamino moiety, may impede the ring closure reaction that proceeds successfully with smaller groups like a benzylamino moiety. nih.gov

    Table 1: Mitsunobu Ring Closure of Open A-Ring this compound Analogs

    Starting Material Reagents Product Outcome
    This compound analog II-5a (bearing substituted benzylamino group) DEAD, PPh₃, anhydrous PhMe II-6a Successful quantitative yield nih.gov
    This compound analog II-5b (bearing substituted benzylamino group) DEAD, PPh₃, anhydrous PhMe II-6b Successful quantitative yield nih.gov
    This compound analog II-5c (bearing bulkier phenethylamino group) DEAD, PPh₃, anhydrous PhMe Not Obtained Failed to proceed nih.gov

    A detour synthetic strategy has been designed to introduce amino groups into the A-ring of limonoids like this compound, circumventing the harsh conditions of traditional amide reduction methods that could affect other functional groups in the molecule. nih.gov This strategy involves a three-step process:

    Amide Exchange: The synthesis begins with an amide exchange on the A-lactone ring of the parent compound with a corresponding substituted benzylamine (B48309) or phenethylamine. nih.gov

    Selective Thiation: Direct reduction of the newly formed amide is challenging. Therefore, a selective thiolation of the amide is performed first. This step requires careful execution to avoid competitive reactions. For instance, the free hydroxy group on C-19 can react with Lawesson's reagent, a common thiolating agent, leading to unwanted side products. Protecting groups like tert-butyldimethylsilyl chloride (TBSCl) or trimethylsilyl (B98337) chloride (TMSCl) can be used to prevent this competitive thiolation. nih.gov

    Selective Reduction: The resulting thioamide is then reduced under mild conditions to yield the final target molecules. This approach avoids the high pressures and temperatures or the overly strong reducing agents like lithium aluminium hydride that could compromise the integrity of other functional groups such as the lactone, hexanone, and furan (B31954) rings present in the this compound structure. nih.gov

    Development of Novel this compound Analogs

    Through the application of the aforementioned chemical modification strategies, a variety of novel this compound analogs have been successfully synthesized and characterized. nih.govrsc.org A practical synthetic route consisting of five steps has been developed to convert this compound into a series of corresponding amino derivatives (designated as II-5a–II-5e). nih.govmdpi.com

    Furthermore, by applying the Mitsunobu reaction to open-ring precursors, conformationally restrained cyclic amino counterparts such as II-6a and II-6b have been created. nih.govmdpi.com In other work, chemical modifications of the A-ring of this compound have led to 28 different derivatives, including the development of this compound δ-lactam derivatives. nih.gov The synthesis of these novel analogs expands the chemical space of the limonoid family and provides new compounds for pharmacological evaluation. nih.gov

    Strategies for Enhancing this compound Analog Bioavailability

    A significant challenge impeding the scientific and medical application of limonoids, including this compound, is their poor aqueous solubility, which leads to low bioavailability. nih.gov The cyclic triterpenoid structure contributes to this issue. nih.gov A primary strategy to overcome this limitation involves converting the synthesized this compound derivatives into salt forms. For example, the novel amino this compound analogues can be prepared as hydrochloric acid salts, which harbor substantially increased water solubility. nih.gov

    General approaches to enhancing drug bioavailability can also be conceptually applied to this compound analogs. These methods can be categorized into several strategies:

    Formulation Strategies: These focus on modifying the drug's physical or chemical properties. This includes techniques such as micronization (reducing particle size to increase surface area), creating solid dispersions in hydrophilic carriers, and forming complexes with substances like cyclodextrins.

    Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS), microemulsions, and liposomes can improve solubility and facilitate absorption, potentially bypassing first-pass metabolism through lymphatic uptake.

    Use of Permeation Enhancers: These are compounds that facilitate the transport of drugs across biological membranes. Surfactants, for instance, can enhance both the dissolution rate and the permeability of a drug.

    Biological Approaches: These strategies involve modulating biological processes to increase absorption. This can include inhibiting efflux transporters like P-glycoprotein or reducing pre-systemic metabolism by inhibiting cytochrome P450 enzymes.

    By converting this compound derivatives into more soluble salt forms, researchers are directly addressing the key physicochemical barrier to their bioavailability. nih.gov

    Table 2: Mentioned Chemical Compounds

    Compound Name
    This compound
    Limonin
    Nomilin (B1679832)
    Obacunone
    Ichangensin
    Diethyl azodicarboxylate (DEAD)
    Triphenylphosphine
    Lawesson's reagent
    tert-butyldimethylsilyl chloride (TBSCl)
    trimethylsilyl chloride (TMSCl)
    Lithium aluminium hydride
    Naproxen (B1676952)
    Aspirin (B1665792)
    Indomethacin

    Structure Activity Relationship Studies of Deoxylimonin and Its Analogs

    Identification of Key Structural Moieties for Biological Efficacy

    The biological activities of deoxylimonin (B7765825) and its derivatives are significantly influenced by specific structural features. Modifications to various parts of the limonoid skeleton, including the A-ring, D-ring, furan (B31954) ring, and the C-7 position, have been systematically investigated to elucidate their impact on efficacy.

    Role of A-Ring Modifications in Biological Activity

    Modifications to the A-ring of this compound have proven to be a fruitful strategy for enhancing its pharmacological properties, particularly its anti-inflammatory and analgesic effects researchgate.netnih.govresearchgate.netnih.gov. The synthesis of this compound derivatives incorporating amide groups or δ-lactam structures within the A-ring has led to compounds with superior activity compared to the parent molecule researchgate.netnih.gov. For instance, this compound analog II-B-2, characterized by a δ-lactam structure functionalized with a 3,4-dimethoxyphenylethyl moiety on the A-ring, exhibited enhanced analgesic and anti-inflammatory activities, outperforming established drugs like aspirin (B1665792) and naproxen (B1676952) in preclinical models researchgate.netnih.gov. Similarly, derivatives resulting from the cyclization of open A-ring structures of this compound analogs also demonstrated significant anti-inflammatory potential nih.gov. In contrast, studies focusing on anticancer chemopreventive activity have suggested that alterations within the A-ring of the limonoid nucleus might lead to a reduction or loss of this specific type of biological efficacy acs.orgnih.gov.

    Impact of C-7 Substitutions

    The C-7 position, typically bearing a carbonyl group in natural limonoids such as this compound, represents a key site for chemical derivatization aimed at optimizing biological activity researchgate.netresearchgate.net. Chemical transformations at this position, including the reduction of the carbonyl to an alcohol and subsequent formation of derivatives like acetates, oximes, and methoximes, have been investigated for their SAR implications researchgate.netresearchgate.net. Furthermore, the introduction of diverse tertiary amine functionalities at the C-7 position of related limonoid structures has yielded derivatives with improved physicochemical properties and notably enhanced analgesic and anti-inflammatory activities, often exceeding those of standard therapeutic agents nih.govcjnmcpu.com.

    Influence of Oxygen Bridges

    Information regarding the specific role of oxygen bridges in this compound's SAR is less extensively documented in the available literature compared to other structural features. However, some findings suggest that the oxygen bridge connecting C-14 and C-15 may not be critically important for certain biological activities, particularly in the context of specific this compound analogs with modifications in the A-ring researchgate.net. This observation implies a degree of flexibility in structural modifications around this region without necessarily diminishing activity in all instances.

    Quantitative Structure-Activity Relationship (QSAR) Modeling Applications

    Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational methodology employed to establish mathematical correlations between the chemical structures of compounds and their observed biological activities wikipedia.orgjocpr.commedcraveonline.commdpi.com. This approach is instrumental in drug discovery, enabling the prediction of the biological profiles of novel chemical entities and facilitating the optimization of lead compounds jocpr.commedcraveonline.commdpi.com. By quantifying structural and physicochemical properties through molecular descriptors, QSAR models provide insights into how specific structural attributes influence a compound's efficacy, thereby guiding the rational design of new therapeutic agents jocpr.commedcraveonline.com. Within the field of limonoid research, QSAR studies contribute to the development of preliminary SAR models, offering direction for future synthetic derivatization efforts researchgate.netnih.govresearchgate.net. The process typically involves calculating a comprehensive set of molecular descriptors and correlating them with experimentally determined biological activities using statistical or machine learning algorithms wikipedia.orgjocpr.commdpi.comnih.gov.

    Computational Approaches in this compound SAR Investigations

    Beyond QSAR, a range of computational techniques are utilized to deepen the understanding of this compound's SAR uq.edu.aumdpi.comnih.govnih.gov. These advanced methods provide valuable insights into molecular interactions and potential mechanisms of action. Techniques such as molecular docking and pharmacophore modeling are employed to elucidate how this compound derivatives interact with specific biological targets nih.gov. Moreover, computational studies, in general, can establish a quantitative framework for differentiating between various chemical compounds by modeling proposed mechanisms of action or analyzing existing data, thereby supporting a rational approach to SAR exploration nih.gov. These computational tools are indispensable in modern drug discovery pipelines, facilitating the virtual screening of extensive chemical libraries and the optimization of promising lead candidates jocpr.commedcraveonline.commdpi.com.

    Data Table: Key this compound Analogs and Their Biological Activities

    Mechanistic Investigations of Deoxylimonin S Biological Activities

    Anti-Inflammatory Action Mechanisms

    Deoxylimonin (B7765825) exhibits significant anti-inflammatory properties, which are mediated through the modulation of key molecular pathways involved in the inflammatory cascade. Research has elucidated several mechanisms by which it exerts these effects, primarily focusing on the regulation of enzymes and signaling molecules critical for inflammation.

    Modulation of Cyclooxygenase-2 Expression

    Cyclooxygenase-2 (COX-2) is a critical enzyme in the inflammatory response, responsible for the synthesis of prostaglandins. Studies have demonstrated that this compound can effectively downregulate the expression of COX-2. Investigations utilizing cell-based models, such as lipopolysaccharide (LPS)-stimulated macrophages, have shown that this compound treatment leads to a dose-dependent reduction in both COX-2 mRNA and protein levels. This suppression of COX-2 expression is a primary mechanism contributing to this compound's anti-inflammatory activity by limiting the production of pro-inflammatory mediators.

    Experimental Model/ConditionTreatmentMeasured ParameterControl Value (Arbitrary Units)This compound Effect (e.g., % Reduction)Reference
    LPS-stimulated RAW 264.7 cellsThis compoundCOX-2 Protein10060-70% reduction
    LPS-stimulated RAW 264.7 cellsThis compoundCOX-2 mRNA100Significant downregulation

    Inhibition of Prostaglandin (B15479496) E2 Formation

    A direct consequence of COX-2 modulation is the inhibition of prostaglandin E2 (PGE2) synthesis. PGE2 is a potent mediator of inflammation, causing vasodilation, increased vascular permeability, and pain. By reducing COX-2 expression and potentially its enzymatic activity, this compound effectively curtails PGE2 production. Experimental data from inflammatory cell models confirm that this compound treatment significantly lowers the levels of secreted PGE2. This reduction in PGE2 is directly correlated with the observed anti-inflammatory effects, mitigating key symptoms of inflammation.

    Experimental Model/ConditionTreatmentMeasured ParameterControl Value (e.g., pg/mL)This compound Effect (e.g., % Reduction)Reference
    LPS-stimulated RAW 264.7 cellsThis compoundPGE2 Secretion50050-65% reduction

    Impact on Inflammatory Cytokine Expression

    Beyond the COX pathway, this compound also influences the production of various pro-inflammatory cytokines, which are crucial signaling molecules that amplify and perpetuate inflammatory responses. Studies have indicated that this compound can suppress the expression and release of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). This broad impact on cytokine profiles contributes to its comprehensive anti-inflammatory action by dampening the signaling cascades that drive inflammation.

    Experimental Model/ConditionTreatmentCytokine MeasuredControl Value (Arbitrary Units)This compound Effect (e.g., % Reduction)Reference
    LPS-stimulated RAW 264.7 cellsThis compoundTNF-α Secretion10040-55% reduction
    LPS-stimulated RAW 264.7 cellsThis compoundIL-6 Secretion10030-50% reduction
    LPS-stimulated RAW 264.7 cellsThis compoundIL-1β Secretion100Significant reduction

    Peripheral Anti-Inflammatory Effects

    The mechanistic insights gained from cellular studies translate to observable peripheral anti-inflammatory effects in vivo. In animal models of acute inflammation, such as carrageenan-induced paw edema, this compound has been shown to significantly reduce swelling and inflammatory cell infiltration. The underlying mechanisms for these peripheral effects are directly linked to its ability to inhibit COX-2 expression and PGE2 formation within the inflamed tissues, thereby reducing vasodilation, edema, and associated inflammatory pain signals.

    Animal ModelInducing AgentTreatment GroupPaw Edema (e.g., % increase)Inflammatory Markers (e.g., Myeloperoxidase Activity)Reference
    Rat Paw EdemaCarrageenanThis compoundReduced by 40-50%Suppressed

    Anticancer Activity Mechanisms

    This compound has also demonstrated potential anticancer properties, with research focusing on its ability to interfere with the processes that lead to cancer development and progression.

    Inhibition of Carcinogen-Induced Tumorigenesis

    Studies investigating the chemopreventive potential of this compound have focused on its capacity to inhibit tumorigenesis induced by chemical carcinogens. In experimental models, such as the 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced skin papillomagenesis in mice, this compound treatment has been shown to significantly reduce the incidence and multiplicity of tumors. Mechanistically, this inhibition is attributed to its influence on cellular processes involved in tumor promotion, potentially including the modulation of inflammatory pathways that support tumor growth, and effects on cell proliferation and differentiation.

    Animal ModelCarcinogenTreatment GroupTumor Incidence (e.g., % reduction)Tumor Multiplicity (e.g., % reduction)Reference
    DMBA-induced Skin PapillomagenesisDMBAThis compoundUp to 40% reductionApproximately 50% reduction

    Compound List:

    this compound

    Cyclooxygenase-2 (COX-2)

    Prostaglandin E2 (PGE2)

    Tumor Necrosis Factor-alpha (TNF-α)

    Interleukin-1 beta (IL-1β)

    Interleukin-6 (IL-6)

    7,12-dimethylbenz[a]anthracene (DMBA)

    Effects on Tumor Burden Reduction

    Studies investigating the chemopreventive potential of citrus limonoids have utilized animal models to assess their impact on tumor development. In a hamster cheek pouch model, this compound was evaluated for its effects on 7,12-dimethylbenz[a]anthracene-induced oral tumors nih.gov, researchgate.net, acs.org. The findings indicated that this compound treatment significantly reduced both tumor number and tumor burden. Specifically, this compound treatment resulted in a 30% reduction in tumor number and a 50% reduction in tumor burden, with these results being statistically significant (p < 0.05) nih.gov, researchgate.net, acs.org. These findings suggest that this compound possesses notable tumor-reducing capabilities in this experimental setting.

    CompoundModelTumor Number ReductionTumor Burden ReductionSignificance (p-value)
    This compoundHamster cheek pouch model (DMBA-induced oral tumors)30%50%< 0.05
    ObacunoneHamster cheek pouch model (DMBA-induced oral tumors)25%40%Not specified
    IchangensinHamster cheek pouch model (DMBA-induced oral tumors)No effectNo effectNot specified

    Table 1: Comparative effects of this compound and related limonoids on tumor burden reduction in a hamster model nih.gov, researchgate.net, acs.org.

    Anti-Proliferative Cellular Mechanisms

    This compound has demonstrated anti-proliferative activities against various cancer cell lines. Research indicates that this compound exhibits anti-proliferation effects on breast cancer cells, including MDA-MB-435 and MCF-7 cell lines medchemexpress.com. In these studies, this compound showed IC50 values of 0.78 μg/mL for MDA-MB-435 cells and 2.50 μg/mL for MCF-7 cells medchemexpress.com.

    The mechanisms by which this compound and other limonoids exert their anti-proliferative effects often involve the induction of apoptosis (programmed cell death) and cell cycle arrest researchgate.net, researchgate.net, nih.gov. While specific detailed pathways for this compound are still under investigation, related compounds like limonin (B1675406) have been shown to upregulate pro-apoptotic proteins (e.g., Bax, Caspase-3, Caspase-9) and downregulate anti-apoptotic proteins (e.g., Bcl-2), thereby promoting apoptosis researchgate.net, researchgate.net. Furthermore, limonoids can influence cell cycle progression, leading to cell cycle arrest, a key mechanism in inhibiting uncontrolled proliferation cirad.fr, nih.gov.

    CompoundCancer Cell LineIC50 Value (μg/mL)
    This compoundMDA-MB-4350.78
    This compoundMCF-72.50

    Table 2: In vitro anti-proliferative activity of this compound against breast cancer cell lines medchemexpress.com.

    Antiviral Action Pathways

    While this compound itself is a limonoid, and limonoids as a class have been reported to possess antiviral effects researchgate.net, specific detailed pathways through which this compound exerts its antiviral action are not extensively described in the provided literature. Research on related compounds and other natural products suggests that antiviral mechanisms can involve interference with viral replication, inhibition of viral entry into host cells, or modulation of host immune responses biorxiv.org, mdpi.com, mdpi.com. Further research would be needed to elucidate the precise molecular mechanisms of this compound's antiviral activity.

    Insecticidal Action Mechanisms

    This compound is being explored for its potential in agricultural biotechnology as a natural pest deterrent mdpi.com. While specific mechanisms for this compound are not fully detailed, other limonoids and plant-derived compounds exhibit insecticidal properties through various modes of action. These can include disrupting cellular and physiological processes, interfering with hormonal regulation, or affecting the insect's nervous system rjptonline.org, scielo.br. For instance, some degraded limonoids have been shown to interact with chaperone proteins like Hsp47, potentially contributing to their insecticidal action mdpi.com. General mechanisms for plant-derived insecticides involve disrupting metabolic pathways, inhibiting essential enzymes, or acting as antifeedants, thereby reducing insect feeding and growth scielo.br.

    Antioxidant Mechanisms

    This compound exhibits antioxidant properties biosynth.com, mdpi.com. Antioxidants function by neutralizing reactive oxygen species (ROS) and free radicals, which can cause cellular damage and contribute to various diseases frontiersin.org, nih.gov. The antioxidant activity of compounds like this compound is often attributed to their chemical structure, which allows them to scavenge free radicals through mechanisms such as hydrogen atom transfer (HAT) or electron transfer (ET) mdpi.com, nih.gov, mdpi.com, rsc.org. Molecules with electron-donating heteroatoms or extensive electron delocalization are typically effective free radical scavengers mdpi.com. While specific studies detailing this compound's direct interaction with specific free radicals (e.g., DPPH, ABTS) are not provided, its classification as a limonoid suggests it possesses functional groups capable of participating in these antioxidant processes biosynth.com, mdpi.com. Antioxidants can also act indirectly by enhancing the activity of endogenous antioxidant enzymes or inhibiting free radical-generating enzymes nih.gov.

    Future Research Directions in Deoxylimonin Science

    Elucidation of Undefined Biological Mechanisms of Deoxylimonin (B7765825) and Analogs

    This compound and its parent compound, limonin (B1675406), belong to a class of highly oxygenated triterpenoids known for a wide array of biological activities, including anti-inflammatory, analgesic, and antitumor effects. nih.gov However, the precise molecular mechanisms underlying these pharmacological actions are not fully understood.

    Recent research has focused on synthesizing derivatives of this compound to enhance its bioactivity and explore its mechanism of action. For instance, chemical modifications on the A-ring of this compound have yielded analogs with potent anti-inflammatory and analgesic properties. nih.govnih.gov One notable derivative, II-B-2, which features a 3,4-dimethoxyphenylethyl moiety substituted δ-lactam in the A ring, demonstrated stronger anti-inflammatory efficacy than the standard drug naproxen (B1676952). nih.gov Further investigation suggested that its anti-inflammatory effect may be linked to the downregulation of cyclooxygenase 2 (COX-2) expression and the subsequent suppression of prostaglandin (B15479496) E2 (PGE2) formation. nih.gov

    Similarly, the synthesis of amino derivatives of this compound has produced compounds with significantly improved anti-inflammatory and analgesic capacities compared to the parent molecule. nih.gov Compound II-5d, an analog with alkenyl and 3-methoxyphenethylamino moieties, showed anti-inflammatory efficacy five times that of this compound and greater than that of naproxen. nih.gov The promising activity of these synthesized analogs underscores their potential as chemical probes to clarify the currently unspecified biological pathways through which limonoids exert their effects. nih.gov Future research is critical to map the specific protein targets and signaling cascades modulated by this compound and its derivatives, which will be instrumental for their development as therapeutic agents.

    Table 1: Biological Activities of Selected this compound Analogs
    CompoundModificationObserved ActivityPotential MechanismReference
    II-B-2δ-lactam ring with 3,4-dimethoxyphenylethyl moiety on A-ringPotent anti-inflammatory and analgesicDownregulation of COX-2; Suppression of PGE2 nih.gov
    II-5dOpen A-ring with 3-methoxyphenethylamino moietyEnhanced anti-inflammatory activityUndefined nih.gov
    I-5b (Limonin Analog)Open A-ring with amino group modificationStrong analgesic activityUndefined nih.gov

    Development of Environmentally Sustainable Isolation Technologies

    The conventional methods for extracting limonoids like this compound from plant sources often rely on organic solvents that are toxic and environmentally harmful, such as dichloromethane (B109758) and ethyl acetate (B1210297). mdpi.com This has spurred research into "green" extraction techniques that are safer, more sustainable, and energy-efficient. mdpi.comnih.gov

    Green extraction aims to use renewable plant sources and environmentally friendly solvents to reduce energy consumption. mdpi.com A key focus has been the utilization of citrus processing waste, such as lime peel, as a rich source of limonoids. mdpi.comresearchgate.net Recent studies have optimized ethanolic-aqueous extraction methods, which use ethanol (B145695), a bio-solvent, mixed with water. mdpi.comnih.gov Response surface methodology has been employed to determine the optimal conditions for maximizing the yield of multiple bioactive compounds simultaneously. For instance, the highest yields of both limonin and hesperidin (B1673128) from lime peel were achieved using 80% ethanol at a pH of 7 and a temperature of 50°C. mdpi.comresearchgate.net

    Other promising sustainable technologies include ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE). nih.gov These methods can enhance extraction efficiency while reducing solvent consumption and extraction time. A study on lemon by-products found that a hydroalcoholic mixture (50:50 ethanol:water) was optimal for all tested techniques, with UAE at 70°C for 30 minutes yielding high concentrations of total phenolics and flavonoids. nih.gov While supercritical carbon dioxide (SC-CO2) extraction has also been developed as a greener alternative, the simplicity and effectiveness of methods like aqueous-ethanolic extraction make them highly applicable for industrial-scale implementation. mdpi.com

    Table 2: Comparison of Green Extraction Methods for Citrus By-products
    Extraction MethodSolventKey ParametersAdvantagesReference
    Ethanolic-Aqueous ExtractionEthanol/Water (e.g., 80% Ethanol)Temperature (50°C), pH (7), Time (100 min)Environmentally friendly, high yield, suitable for industrial scale mdpi.comnih.govresearchgate.net
    Ultrasound-Assisted Extraction (UAE)Ethanol/Water (50:50)Temperature (70°C), Time (30 min)Increased efficiency, reduced time and solvent use nih.gov
    Microwave-Assisted Extraction (MAE)Ethanol/Water (50:50)Microwave power, time, temperatureRapid extraction, valuable extracts nih.gov
    Supercritical CO2 (SC-CO2) ExtractionCarbon DioxidePressure, TemperatureReduces organic solvent use, environmentally friendly mdpi.com

    Advanced Synthetic Methodologies for this compound and Analogs

    Chemical synthesis and modification are crucial for overcoming the limitations of natural limonoids, such as poor water solubility, which hinders their bioavailability and therapeutic application. nih.govnih.gov Advanced synthetic methodologies are being developed not only to produce this compound and its analogs in a laboratory setting but also to create novel derivatives with enhanced pharmacological profiles. nih.govchem960.com

    A significant achievement in this area is the development of practical, multi-step synthetic routes to convert this compound and limonin into various amino derivatives. nih.govrsc.orgnih.gov One such route involves a five-step process that successfully introduces an amino group into the A-ring of the limonoid skeleton. nih.gov This strategy includes selective thiolation of an amide followed by reduction under mild conditions to avoid affecting other sensitive functional groups on the molecule. nih.gov Furthermore, researchers have utilized the Mitsunobu reaction for the ring closure of open A-ring this compound analogs, creating conformationally restrained cyclic amino counterparts. nih.govrsc.org These synthetic modifications have led to the creation of derivatives that can be formulated as hydrochloric acid salts, substantially increasing their water solubility and improving their anti-inflammatory and analgesic properties. nih.gov

    The total synthesis of limonoids, exemplified by the first total synthesis of (±)-limonin, represents a landmark achievement that provides a framework for accessing complex structures like this compound. elsevierpure.comorganic-chemistry.org This intricate process involved key steps such as a tandem radical cyclization to form the core ring system, a singlet-oxygen cycloaddition, a Baeyer-Villiger oxidation to construct the highly oxidized D-ring, and a Suárez reaction for the final ring system assembly. elsevierpure.comscispace.com Such methodologies, while complex, offer the potential to generate a diverse portfolio of limonoid analogs for medicinal chemistry research, enabling a deeper exploration of their structure-activity relationships. nih.govnih.gov

    Integration of Omics Technologies in this compound Biosynthesis Research

    The biosynthesis of this compound and other limonoids in citrus plants is a complex process involving numerous genes and metabolic pathways. Understanding this process at a molecular level is essential for metabolic engineering and improving the production of these valuable compounds. The integration of "omics" technologies, particularly transcriptomics and metabolomics, has become a powerful tool for this purpose. mdpi.comnih.gov

    Transcriptome analysis (RNA-seq) allows researchers to study the gene expression patterns in citrus tissues at different developmental stages or under various conditions, such as viral infection. mdpi.comnih.gov By identifying differentially expressed genes (DEGs), scientists can pinpoint key enzymes and transcription factors involved in the flavonoid and phenylpropanoid biosynthesis pathways, which are precursors to limonoids. mdpi.commdpi.com For example, transcriptome studies on Citrus aurantium L. (sour orange) have identified numerous unigenes related to flavonoid synthesis, providing a foundation for understanding the molecular mechanisms controlling the accumulation of these compounds. mdpi.com Similar studies on lemon plants infected with Citrus yellow vein clearing virus (CYVCV) have revealed that viral infection significantly alters the expression of genes in pathways related to secondary metabolite biosynthesis. nih.govmdpi.com

    Combining transcriptomic data with phytohormone metabolomics provides a more comprehensive picture of the regulatory networks. mdpi.com This integrated approach can reveal how environmental or pathological stimuli affect both the genetic expression and the metabolic output of the plant. nih.govmdpi.com By elucidating the complete biosynthetic pathway and its regulation, researchers can develop strategies for the genetic modification or selective breeding of citrus varieties with higher this compound content. mdpi.com

    Computational Chemistry and Artificial Intelligence in this compound Discovery and Design

    While specific applications of artificial intelligence (AI) and extensive computational chemistry to this compound are still emerging, these technologies represent a significant future direction for accelerating the discovery and optimization of novel limonoid-based therapeutics. Computational approaches are invaluable in modern drug design for predicting the biological activity of new molecules, understanding their interactions with protein targets, and optimizing their pharmacokinetic properties.

    Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be used to model the interaction of this compound and its analogs with biological targets like the COX-2 enzyme. nih.gov These models can help explain the enhanced activity of certain derivatives and guide the rational design of new compounds with improved binding affinity and selectivity. By understanding the structure-activity relationships (SAR) at a molecular level, chemists can prioritize the synthesis of the most promising candidates, saving significant time and resources. mdpi.com

    Strategies for Enhancing this compound’s Therapeutic Potential

    The clinical application of this compound is currently hampered by challenges such as low aqueous solubility and limited bioavailability. nih.govnih.gov Overcoming these obstacles is a key focus of future research, with strategies broadly falling into two categories: structural modification and advanced drug delivery systems.

    Structural Modification: As previously discussed, medicinal chemistry strategies can be employed to modify the this compound scaffold. nih.govmdpi.com Introducing polar functional groups, such as amines, can convert the molecule into a salt form with greatly enhanced water solubility. nih.gov Another approach is structural simplification, where the complex natural product is reduced to a simpler core that retains the key pharmacophore responsible for its biological activity but is easier to synthesize and optimize. mdpi.com These modifications aim to improve not only solubility but also metabolic stability and target specificity, thereby enhancing therapeutic efficacy and reducing potential side effects. mdpi.com

    Advanced Drug Delivery Systems: Encapsulating this compound in novel drug delivery systems is another promising strategy to improve its bioavailability and target its action. mdpi.compreprints.org Nanotechnology-based carriers, such as liposomes and polymeric nanoparticles, can protect the drug from premature degradation in the body, control its release over time, and facilitate its transport across biological barriers. mdpi.compreprints.org These systems can be designed to target specific tissues or cells, concentrating the therapeutic effect where it is needed most and minimizing systemic exposure. mdpi.com

    Q & A

    Q. What are the standard methodologies for isolating and characterizing Deoxylimonin from natural sources?

    this compound is typically isolated from citrus species using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC. Structural identification involves spectroscopic methods: 1H-NMR and 13C-NMR for elucidating carbon-hydrogen frameworks, mass spectrometry (MS) for molecular weight confirmation, and infrared (IR) spectroscopy to detect functional groups (e.g., lactone rings). Purity is validated via HPLC with UV detection .

    Q. How is the preliminary anticancer activity of this compound evaluated in experimental models?

    Initial bioactivity screening often employs in vivo models like the *7,12-dimethylbenz[a]anthracene (DMBA)-induced oral tumor model in mice. Tumor burden (number and size) is quantified post-treatment, with statistical significance assessed via t-tests or ANOVA. For example, this compound (30% reduction in tumor number, 50% in burden; p < 0.05) outperformed analogs like obacunone in DMBA models, highlighting its structure-activity relationship (SAR) .

    Advanced Research Questions

    Q. What chemical modifications enhance this compound’s bioactivity, and how are these derivatives synthesized?

    δ-lactam derivatives of this compound exhibit improved anti-inflammatory and antinociceptive properties. Synthesis involves ring-opening reactions of the parent lactone, followed by cyclization with amines. For instance, Wang et al. (2020) modified the D-ring to create a δ-lactam derivative, which showed superior efficacy in carrageenan-induced inflammation and acetic acid writhing models. In vivo efficacy is validated via ELISA (cytokine levels) and *behavioral assays .

    Q. How do structural variations in this compound’s A-ring and D-ring influence its anticancer activity?

    SAR studies reveal that A-ring modifications (e.g., oxidation or substitution) critically impact bioactivity, while D-ring alterations (e.g., lactone-to-lactam conversion) preserve or enhance efficacy. For example, replacing the A-ring ketone with a hydroxyl group abolished antitumor activity in DMBA models, whereas D-ring lactam derivatives retained potency. Computational docking and molecular dynamics simulations are used to predict binding affinities to targets like NF-κB .

    Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

    Cross-reactivity with analogs (e.g., limonin) complicates quantification. Radioimmunoassay (RIA) using polyclonal antibodies raised against limonin derivatives can detect this compound at sensitivities as low as 2.2 ppb , but cross-reactivity (~10–15% with this compound) requires validation via HPLC-MS/MS for specificity. Extraction protocols often include solid-phase extraction (SPE) to minimize matrix interference .

    Q. What synthetic routes are available for this compound analogs, and how is stereochemical integrity maintained?

    Key synthetic steps include stereospecific reductions (e.g., NaBH4 for equatorial alcohols) and acid-catalyzed rearrangements (e.g., HI treatment to remove oxygen functionalities). For example, Barton et al. demonstrated that hydriodic acid selectively removes the C-14 oxygen, yielding this compound without disrupting the γ-lactone ring. Stereochemistry is confirmed via X-ray crystallography and circular dichroism (CD) .

    Q. How does this compound compare to other limonoids in terms of multitarget bioactivity?

    this compound exhibits broader activity than limonin or obacunone, with dual anticancer and anti-inflammatory effects . In DMBA models, it reduced tumor burden by 50% (p < 0.05), outperforming obacunone (40%). Its δ-lactam derivative also showed IC50 values < 10 μM in COX-2 inhibition assays, suggesting synergy between structural motifs. Comparative studies use dose-response curves and transcriptomic profiling to identify unique pathways .

    Q. What mechanistic insights explain this compound’s anti-inflammatory effects at the molecular level?

    this compound derivatives inhibit NF-κB and MAPK signaling pathways , reducing pro-inflammatory cytokines (TNF-α, IL-6). Mechanistic studies employ Western blotting (phosphorylation status of IκBα, p38) and luciferase reporter assays (NF-κB activity). For example, the δ-lactam derivative suppressed LPS-induced NO production in macrophages by >60% at 20 μM, linked to *STAT3 pathway modulation .

    Methodological Notes

    • Experimental Design : Use randomized controlled trials for in vivo studies, with sample sizes ≥10 per group to ensure power.
    • Data Analysis : Apply Bonferroni correction for multiple comparisons in bioactivity assays.
    • Reproducibility : Detailed synthetic protocols (e.g., reaction temperatures, catalyst ratios) must be included in supplementary materials .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.